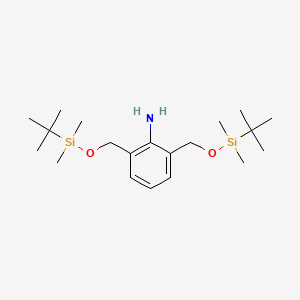

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline

Overview

Description

Molecular Structure Analysis

The molecular structure of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline consists of a central aniline (benzenamine) group, with two tert-butyldimethylsilyl-oxy)methyl groups attached to the 2 and 6 positions of the benzene ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 381.7 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Fluorescent Scaffolds and Probes

2,6-Bis(arylsulfonyl)anilines, chemically related to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have shown potential in the development of solid-state fluorescent materials. They exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds. These compounds can serve as fluorescence probes, particularly in DNA detection, leveraging their aggregation-induced emission properties (Beppu et al., 2014).

Organometallic Chemistry

Research in organometallic chemistry has explored reactions involving compounds structurally akin to this compound. For example, the study of C−N Activation versus Metalation reactions involving bis(methylzinc) 1,2-Bis((tert-butyldimethylsilyl)amido)-1,2-dipyridylethane provides insights into the dynamics of bond formation and cleavage in complex organometallic systems (Westerhausen et al., 2002).

Polymer Chemistry

In polymer chemistry, derivatives of this compound-like compounds have been used in the synthesis of novel polymers. For instance, the polymerization of fluorinated dipropargylmalonate and [(tert-butyldimethylsilyl)oxy]-1,6-heptadiyne has led to the creation of new polymers with unique properties, such as high molecular weights and specific solubility characteristics (Koo et al., 1993).

Electrochemistry

In the field of electrochemistry, studies on anilines, including derivatives of this compound, have provided valuable insights. The electro-oxidation of these compounds to radical cations has been extensively studied, offering a deeper understanding of electron transfer processes in organic compounds (Speiser et al., 1983).

Optical Chromophores

Bis(N, N-diethyl)aniline-based optical chromophores, structurally related to this compound, have been synthesized and studied for their potential in nonlinear optical applications. These compounds have shown significant electro-optic activity, making them suitable for use in various photonic devices (Huang et al., 2022).

Mechanism of Action

Target of Action

The compound contains tert-butyldimethylsilyl (tbdms) groups, which are commonly used as protecting groups for alcohols, amines, amides, and various carboxylic acids . Therefore, it can be inferred that the compound may interact with these functional groups in biological systems.

Mode of Action

The mode of action of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline is likely related to its TBDMS groups. These groups are known to protect sensitive functional groups during chemical reactions, preventing unwanted side reactions . The compound may interact with its targets by forming silyl ethers or silyl amides, which can be selectively deprotected when needed.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the efficiency of protection and deprotection reactions involving TBDMS groups can be influenced by factors such as temperature, pH, and the presence of certain catalysts .

Properties

IUPAC Name |

2,6-bis[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2Si2/c1-19(2,3)24(7,8)22-14-16-12-11-13-17(18(16)21)15-23-25(9,10)20(4,5)6/h11-13H,14-15,21H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWAPAZSNXWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)

![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)